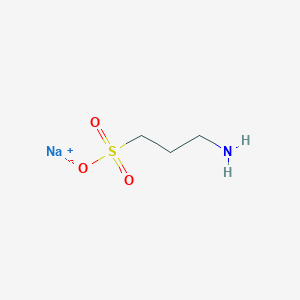

Sodium 3-aminopropane-1-sulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-氨基-1-丙磺酸钠是一种化学化合物,分子式为H2N(CH2)3SO3Na该化合物以其在制药和生物化学研究等各个领域的应用而闻名 .

准备方法

合成路线和反应条件: 3-氨基-1-丙磺酸钠可以通过在碱性条件下使3-氨基-1-丙磺酸与氢氧化钠反应来合成 . 反应通常涉及将3-氨基-1-丙磺酸溶解在水中,然后加入氢氧化钠形成钠盐。

工业生产方法: 3-氨基-1-丙磺酸钠的工业生产涉及类似的合成路线,但规模更大。 该工艺通过优化反应条件(如温度、pH值和反应物的浓度)来确保高纯度和高产率 .

化学反应分析

反应类型: 3-氨基-1-丙磺酸钠会发生各种化学反应,包括:

氧化: 它可以被氧化形成磺酸衍生物。

还原: 还原反应可以将其转化为不同的胺衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂之类的还原剂。

取代: 使用各种卤化剂和亲核试剂.

主要生成物:

氧化: 磺酸衍生物。

还原: 胺衍生物。

取代: 取代的磺酸和胺.

科学研究应用

Biochemical Research

Buffering Agent in Biological Experiments:

Sodium 3-aminopropane-1-sulfonate is widely utilized as a buffering agent in biological assays and cell culture media. Its ability to maintain stable pH levels is crucial for optimal cellular function and growth .

GABA Receptor Modulation:

This compound acts as a GABA_A receptor agonist, mimicking the neurotransmitter gamma-aminobutyric acid (GABA). By binding to GABA_A receptors, it facilitates chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. This mechanism suggests its potential therapeutic applications in neurological disorders such as epilepsy and anxiety.

Pharmaceutical Applications

Drug Formulation:

this compound is employed in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients. Its zwitterionic nature allows for improved interaction with various drug components, thereby increasing the efficacy of medications .

Therapeutic Research:

Ongoing research investigates the compound's potential therapeutic effects. Studies have indicated that this compound may enhance the cytotoxicity of certain cancer treatments, particularly in resistant cancer cell lines. This suggests its role as an adjunct therapy in oncology .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals. Its properties make it suitable for use as a catalyst or reagent in various chemical reactions.

Food Industry:

The compound is also utilized as a food additive, acting as a stabilizer and preservative to ensure the quality and safety of food products .

Analytical Chemistry

Reagent in Analytical Techniques:

this compound is used as a reagent in analytical chemistry for detecting and quantifying other substances in complex mixtures. Its unique chemical properties facilitate various analytical methods, enhancing the accuracy of results .

Summary Table of Applications

| Field | Application Description |

|---|---|

| Biochemistry | Buffering agent in biological assays and cell culture media |

| Pharmaceuticals | Enhances solubility and stability of drugs; potential adjunct therapy in cancer treatment |

| Industrial Chemistry | Intermediate for specialty chemicals; catalyst in chemical reactions |

| Food Industry | Stabilizer and preservative for food products |

| Analytical Chemistry | Reagent for detection and quantification of substances |

Neuropharmacological Effects

Research has demonstrated that this compound can modulate neuronal activity through its action on GABA_A receptors. This property suggests potential therapeutic applications for conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders.

Anticancer Properties

A study highlighted the cytotoxic effects of this compound on various cancer cell lines, showing significant efficacy against cells resistant to conventional treatments. This positions the compound as a promising candidate for enhancing existing cancer therapies or serving as a novel treatment option .

作用机制

3-氨基-1-丙磺酸钠的作用机制涉及其与 γ-氨基丁酸 (GABA) 受体等分子靶标的相互作用。 它模拟神经递质 GABA 的作用,并通过与 GABA 受体结合并调节其活性来发挥神经保护作用 . 此外,它已被证明可以抑制β-淀粉样蛋白肽的聚集,β-淀粉样蛋白肽与阿尔茨海默病有关 .

类似化合物:

牛磺酸: 具有类似结构但缺乏氨基的磺酸。

β-丙氨酸: 具有类似主链但不同官能团的氨基酸。

γ-氨基丁酸 (GABA): 具有类似结构但不同官能团的神经递质.

独特性: 3-氨基-1-丙磺酸钠的独特之处在于它既是氨基酸又是磺酸的双重功能。 这种双重功能使其能够参与广泛的化学反应和生物过程,使其成为研究和工业应用中的多功能化合物 .

相似化合物的比较

Taurine: A sulfonic acid with a similar structure but lacking the amino group.

Beta-alanine: An amino acid with a similar backbone but different functional groups.

Gamma-aminobutyric acid (GABA): A neurotransmitter with a similar structure but different functional groups.

Uniqueness: 3-Amino-1-propanesulfonic acid sodium is unique due to its dual functionality as both an amino acid and a sulfonic acid. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .

生物活性

Sodium 3-aminopropane-1-sulfonate, commonly referred to as 3-APS or TAPS, is a zwitterionic compound known for its diverse biological activities and applications in scientific research. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by relevant data and case studies.

Chemical and Physical Properties

- Molecular Formula : C₃H₁₁NNaO₄S

- Molecular Weight : Approximately 282.27 g/mol

- Solubility : Water-soluble due to the presence of sulfonate and amino groups.

This compound primarily acts through its interaction with neurotransmitter systems, particularly the GABAergic system:

- GABAA Receptor Agonism : 3-APS mimics the action of GABA by binding to GABAA receptors, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neurons, reducing their excitability and exerting a neuroinhibitory effect.

- Amyloid Beta Interaction : It has been identified as a sulfated glycosaminoglycan (sGAG) mimetic that binds soluble amyloid beta (Aβ), preventing its fibrillization. This property is significant in the context of neurodegenerative diseases such as Alzheimer's, where Aβ aggregation is a hallmark .

Neuroprotective Effects

Research indicates that 3-APS has potential neuroprotective effects, particularly in models of neurodegenerative diseases:

- Inhibition of Aβ Aggregation : Studies have demonstrated that 3-APS maintains Aβ in a non-fibrillar state, thus potentially reducing neurotoxicity associated with fibrillar aggregates .

- Neuronal Excitability Modulation : By enhancing GABAergic transmission, 3-APS may help mitigate symptoms related to excessive neuronal excitability, which is often observed in epilepsy and anxiety disorders.

Cellular Effects

This compound influences various cellular functions:

- Cell Culture Applications : It is widely used in cell culture media to support cell growth and maintain pH stability. Its buffering capacity is crucial for optimal biological function during experiments.

- Impact on Cell Signaling : The compound affects gene expression and cellular metabolism through its interactions with proteins and nucleic acids. It can modulate signaling pathways that are vital for cell survival and function.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Implications |

|---|---|---|

| Neuroprotection | Agonist at GABAA receptors | Potential treatment for epilepsy and anxiety |

| Amyloid Beta Binding | Inhibits aggregation of Aβ | Possible application in Alzheimer's disease |

| Cell Growth Support | Buffering agent in culture media | Enhances viability and growth of cultured cells |

| Gene Expression Modulation | Interacts with cellular signaling pathways | Influences cellular metabolism and function |

Case Studies

-

Neuroprotection in Animal Models :

- In a study involving transgenic mice expressing human amyloid precursor protein, administration of 3-APS resulted in reduced Aβ plaque formation and improved cognitive function compared to control groups. This suggests a protective role against cognitive decline associated with Alzheimer's disease.

-

Cell Culture Studies :

- Research utilizing neuronal cell lines demonstrated that treatment with 3-APS enhanced cell viability under oxidative stress conditions, indicating its potential as a neuroprotective agent in vitro.

Future Directions

The versatility of this compound opens avenues for further research:

- Therapeutic Applications : Investigating its efficacy in clinical settings for neurodegenerative diseases could provide insights into new treatment modalities.

- Mechanistic Studies : Further exploration of its interactions at the molecular level may reveal additional pathways influenced by this compound.

属性

CAS 编号 |

14650-46-5 |

|---|---|

分子式 |

C3H9NNaO3S |

分子量 |

162.17 g/mol |

IUPAC 名称 |

sodium;3-aminopropane-1-sulfonate |

InChI |

InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7); |

InChI 键 |

FHELRCNMJVEIBX-UHFFFAOYSA-N |

SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

手性 SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

规范 SMILES |

C(CN)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

14650-46-5 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。